2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is an organic compound that features a naphthoxy group linked to a piperidine ring via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE typically involves the reaction of 2-naphthol with a suitable acylating agent to form 2-naphthyloxyacetic acid, which is then converted to the corresponding acyl chloride. This acyl chloride is subsequently reacted with piperidine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The naphthoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoxyacetic acid: A related compound with similar structural features but different functional groups.
2-Naphthyloxypropanol: Another compound with a naphthoxy group, used in different chemical contexts.
Uniqueness
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is unique due to its specific combination of a naphthoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H20N2O2 |
---|---|
Molekulargewicht |
284.35g/mol |
IUPAC-Name |
2-naphthalen-2-yloxy-N-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H20N2O2/c20-17(18-19-10-4-1-5-11-19)13-21-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,18,20) |
InChI-Schlüssel |
WTJCUSYKPONRHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.